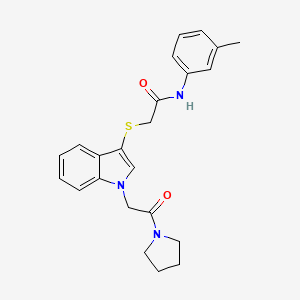

![molecular formula C14H10Cl2O3 B2360102 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid CAS No. 1002970-32-2](/img/structure/B2360102.png)

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid

説明

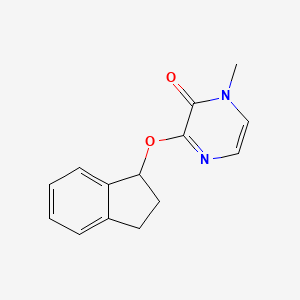

“3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C14H10Cl2O3 . It is a derivative of benzoic acid, which is modified with chloro and methoxy groups .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with chloro and methoxy groups attached. The molecular weight of this compound is 297.13 .科学的研究の応用

Synthesis and Chemical Applications

- Synthesis of DDT-Analogues and Radiolabeled Compounds : A pathway for synthesizing 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene, a precursor for alkylsulfonyl-DDE compounds and radiolabeled methylsulfonyl-DDE, involves using 2-chloro-5-methylphenol and benzoic acid derivatives (Cantillana, Sundström, & Bergman, 2009).

- Lanthanide Coordination Compounds : 4-Benzyloxy benzoic acid derivatives have been used to create lanthanide coordination compounds, impacting their photoluminescence properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

- Directed Lithiation of Benzoic Acids : Research on the directed lithiation of benzoic acids provides insights into the synthetic pathways for ortho-substituted benzoic acid products (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Environmental and Materials Science

- Purification of Water : Near UV-illuminated suspensions of TiO2 have been used for the degradation of benzoic acids, including chlorophenol variants, indicating potential applications in water purification (Matthews, 1990).

- Polyaniline Doping : Benzoic acid derivatives, including chlorobenzoic acids, have been explored as dopants for polyaniline, a conducting polymer, impacting its properties and applications (Amarnath & Palaniappan, 2005).

Biochemistry and Molecular Chemistry

- Novel Fluorescence Probes : Benzoic acid derivatives have been synthesized as novel fluorescence probes to detect reactive oxygen species, which can be applied in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

- Synthesis of Pyrazoles : 3-Chlorophenyl derivatives have been used in the synthesis of pyrazoles, indicating their potential in pharmaceutical and organic chemistry (Bijwe, Bh, Arkar, & Gholse, 2011).

Advanced Oxidation Processes

- Cr(III)/Cr(VI) Redox Cycle : The oxidative degradation of organic pollutants, using chlorophenol as a model, has been achieved through a Cr(III)/Cr(VI) redox cycle, indicating the role of benzoic acid derivatives in advanced oxidation processes (Bokare & Choi, 2011).

作用機序

Target of Action

It is known that this compound is used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can impact a wide range of biochemical pathways.

Result of Action

As a reagent in suzuki–miyaura coupling, the compound plays a crucial role in the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The success of suzuki–miyaura coupling, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

特性

IUPAC Name |

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOMEFGASCKZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)

![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)

![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)

![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)